molecular formula C8H5F3N2O2 B11890476 (E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine

(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine

Cat. No.: B11890476
M. Wt: 218.13 g/mol
InChI Key: UBBCPEHVWKFVGC-ONEGZZNKSA-N
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Description

(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a nitrovinyl group and a trifluoromethyl group attached to the pyridine ring. These functional groups can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)pyridine and a nitroalkene.

    Reaction Conditions: The reaction is usually carried out under basic conditions, using a base such as potassium carbonate or sodium hydroxide. The reaction may also require a solvent, such as ethanol or dimethylformamide, to facilitate the reaction.

    Reaction Mechanism: The reaction proceeds through a nucleophilic addition-elimination mechanism, where the nitroalkene adds to the pyridine ring, followed by elimination of a leaving group to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification methods, such as recrystallization or chromatography, are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.

    Reduction: The nitrovinyl group can be reduced to form amines or hydroxylamines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrovinyl group may yield nitro compounds, while reduction may yield amines.

Scientific Research Applications

(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and enzyme interactions.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The nitrovinyl group and trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific targets. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(2-nitrovinyl)-2-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (E)-5-(2-nitrovinyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    (E)-5-(2-nitrovinyl)-2-phenylpyridine: Similar structure but with a phenyl group instead of a trifluoromethyl group.

Uniqueness

(E)-5-(2-nitrovinyl)-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, such as lipophilicity, electron-withdrawing effects, and metabolic stability. These properties can make it more suitable for specific applications compared to similar compounds.

Properties

Molecular Formula

C8H5F3N2O2

Molecular Weight

218.13 g/mol

IUPAC Name

5-[(E)-2-nitroethenyl]-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H5F3N2O2/c9-8(10,11)7-2-1-6(5-12-7)3-4-13(14)15/h1-5H/b4-3+

InChI Key

UBBCPEHVWKFVGC-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=NC=C1/C=C/[N+](=O)[O-])C(F)(F)F

Canonical SMILES

C1=CC(=NC=C1C=C[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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